n-Cbz-l-lysine methyl ester
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Overview
Description
n-Cbz-l-lysine methyl ester, also known as N-epsilon-benzyloxycarbonyl-l-lysine methyl ester hydrochloride, is a derivative of the amino acid lysine. It is commonly used in organic synthesis as a protected form of lysine, which allows for selective reactions at other functional groups without interference from the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cbz-l-lysine methyl ester typically involves the protection of the amino group of lysine with a benzyloxycarbonyl (Cbz) group. This is followed by esterification of the carboxyl group with methanol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process. The compound can be purified by recrystallization from suitable solvents .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
n-Cbz-l-lysine methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the Cbz protecting group, yielding free lysine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions[][3].
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation with palladium on carbon is a common method.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include free lysine, oxo derivatives, and various substituted lysine derivatives .
Scientific Research Applications
n-Cbz-l-lysine methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a precursor for other lysine derivatives.
Biology: The compound is used in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Mechanism of Action
The mechanism of action of n-Cbz-l-lysine methyl ester involves its role as a protected amino acid derivative. The Cbz group protects the amino group from unwanted reactions, allowing selective modifications at other sites. Upon deprotection, the free amino group can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
n-Boc-l-lysine methyl ester: Similar in structure but uses a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
n-Fmoc-l-lysine methyl ester: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
n-Alloc-l-lysine methyl ester: Uses an allyloxycarbonyl (Alloc) protecting group.
Uniqueness
n-Cbz-l-lysine methyl ester is unique due to its specific protecting group, which offers stability under a variety of reaction conditions and can be selectively removed by catalytic hydrogenation. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are crucial .
Properties
Molecular Formula |
C15H22N2O4 |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
methyl 6-amino-2-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C15H22N2O4/c1-20-14(18)13(9-5-6-10-16)17-15(19)21-11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19) |
InChI Key |
CZWJWNQZTSMVAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCCCN)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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